Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate
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Overview
Description
Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate: is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of Tert-butyl Esters: Tertiary butyl esters can be synthesized using flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods.
Industrial Production Methods:
Industrial production of tert-butyl esters and BOC-protected amines typically involves large-scale reactions using the aforementioned reagents and conditions. The use of flow microreactor systems is particularly advantageous for industrial applications due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions:
BOC Deprotection: Strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the BOC group.
Ester Formation: Tertiary butyl esters can be formed using di-tert-butyl dicarbonate and a suitable base.
Major Products:
Scientific Research Applications
Chemistry:
Protecting Groups: The BOC group is widely used in organic synthesis to protect amines during multi-step reactions.
Biology and Medicine:
Peptide Synthesis: BOC-protected amino acids are commonly used in the synthesis of peptides and proteins.
Industry:
Mechanism of Action
The mechanism by which tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate exerts its effects involves the protection and deprotection of amines. The BOC group protects the amine from unwanted reactions, allowing for selective synthesis. Upon deprotection, the free amine can participate in further reactions .
Comparison with Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness:
Tert-butyl 5-amino-4-(tert-butoxycarbonylamino)-5-oxo-pentanoate: is unique due to its combination of a tert-butyl ester and a BOC-protected amine, making it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODVPQSOIIIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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